molecular formula C6H9N3O B2440704 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE CAS No. 215524-17-7

2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE

Cat. No.: B2440704
CAS No.: 215524-17-7
M. Wt: 139.158
InChI Key: WCTKTNLZDXKQNS-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(2-aminoethyl)pyridazin-3(2H)-one demonstrate significant anticancer activity against various cancer cell lines. For instance, studies have shown that specific pyridazinone derivatives exhibit cytotoxic effects on leukemia and breast cancer cells with GI50 values below 2 µM. Notably, compounds synthesized from this class have been evaluated against multiple human cancer cell lines, including HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells, showcasing promising results in inhibiting tumor growth .

Anti-inflammatory and Analgesic Properties

Compounds containing the pyridazin-3(2H)-one moiety have been investigated for their anti-inflammatory effects. Several derivatives have shown potent activity in inhibiting COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For example, one study reported that certain pyridazinone derivatives exhibited anti-inflammatory activity comparable to established drugs like celecoxib . Additionally, analgesic properties were confirmed through various assays, demonstrating efficacy greater than that of traditional pain relievers such as aspirin.

Antimicrobial Activity

The antimicrobial potential of 2-(2-aminoethyl)pyridazin-3(2H)-one has been explored extensively. Recent studies synthesized new derivatives and tested them against pathogenic strains such as Staphylococcus aureus and Candida albicans. Results indicated strong antibacterial and antifungal activities, positioning these compounds as promising candidates for developing new antimicrobial agents .

Antihypertensive Effects

Pyridazin-3(2H)-ones have also been studied for their antihypertensive properties. Specific derivatives have been synthesized and tested using non-invasive methods (e.g., Tail Cuff method), showing significant reductions in blood pressure comparable to standard antihypertensive medications .

Synthesis of 2-(2-Aminoethyl)pyridazin-3(2H)-one Derivatives

The synthesis of 2-(2-aminoethyl)pyridazin-3(2H)-one can be achieved through various methods involving the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds or via cyclization reactions involving substituted pyridine derivatives. The choice of synthetic route often depends on the desired functional groups and biological activity.

Table 1: Synthesis Methods for Pyridazin-3(2H)-ones

MethodDescriptionYield (%)
CyclizationReaction of hydrazine with α,β-unsaturated carbonyls75-85
SubstitutionNucleophilic substitution on pyridine derivatives70-80
CondensationCondensation reactions with amines60-75

Case Study 1: Anticancer Efficacy

A study conducted by Murty et al. synthesized a series of new pyridazin-3(2H)-one derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed several compounds with significant antiproliferative activity, particularly against breast cancer cells .

Case Study 2: Anti-inflammatory Activity

In a comparative study on anti-inflammatory agents, several pyridazine derivatives were tested for their ability to inhibit inflammation in vivo using a rat paw edema model. Compounds demonstrated efficacy similar to that of established anti-inflammatory drugs without causing gastric mucosal damage .

Biological Activity

2-(2-Aminoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyridazine ring, which is known for its potential interactions with various biological targets. The aim of this article is to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-aminoethyl)pyridazin-3(2H)-one is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 154.18 g/mol. The compound's structure includes an aminoethyl group at position 2 and a carbonyl group at position 3, contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that 2-(2-aminoethyl)pyridazin-3(2H)-one exhibits a wide range of biological activities:

  • Antimicrobial Activity : This compound has shown promising antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
  • Antioxidant Activity : Studies have reported that pyridazinone derivatives can scavenge free radicals, indicating their role in reducing oxidative stress.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Properties : Given the structural similarities to compounds targeting neurodegenerative diseases, it has been studied for potential effects on cognitive function.

The mechanisms through which 2-(2-aminoethyl)pyridazin-3(2H)-one exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways, such as acetylcholinesterase (AChE) in Alzheimer's disease models .
  • Calcium Ion Modulation : Some studies suggest that pyridazinones can inhibit calcium ion influx, which is critical for processes like platelet aggregation.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways, modulating their activity to achieve therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveImproves cognitive function in animal models

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyridazinone derivatives, 12a was identified as a candidate that effectively ameliorated cognitive dysfunction in scopolamine-treated mice. This was attributed to its ability to regulate the cholinergic system and reduce oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(2-aminoethyl)pyridazin-3(2H)-one derivatives?

  • Methodology :

Nucleophilic Substitution : React 5-chloro-6-phenylpyridazin-3(2H)-one with halides (e.g., alkyl/aryl halides) in acetone using anhydrous potassium carbonate as a base. Monitor reaction progress via TLC .

Purification : Use preparative TLC with petroleum ether/ethyl acetate (1:1 v/v) to isolate derivatives .

Precursor Utilization : For analogs, employ intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, followed by cyclization or functionalization steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing pyridazinone derivatives?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aminoethyl groups) via ¹H/¹³C NMR chemical shifts .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns of derivatives .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles, intermolecular interactions, and stereochemistry .

Q. How should stability studies be designed for pyridazinone derivatives under varying pH conditions?

  • Approach :

Buffer Preparation : Use ammonium acetate buffers (pH 6.5 adjusted with acetic acid) to simulate physiological conditions .

Accelerated Stability Testing : Exclude light, vary temperatures (4°C–40°C), and monitor degradation via HPLC or UV-Vis spectroscopy over 1–4 weeks.

Degradation Product Analysis : Compare stability across substituents (e.g., electron-withdrawing groups may enhance hydrolytic resistance) .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of pyridazinone-based bioactive compounds?

  • Strategy :

Electronic Property Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Docking Studies : Model interactions with biological targets (e.g., viral proteases) using software like AutoDock Vina to prioritize derivatives for synthesis .

Mechanistic Insights : Simulate reaction pathways (e.g., cyclization energetics) to optimize synthetic routes .

Q. How to address contradictions in reported biological activities of pyridazinone derivatives?

  • Resolution Framework :

Structural Variability : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylbenzyl groups on antiviral activity) .

Assay Conditions : Control variables like cell lines (e.g., Vero vs. HEK293), incubation times, and solvent systems (DMSO concentration ≤0.1%) .

Meta-Analysis : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity trends .

Q. What strategies optimize reaction yields in pyridazinone functionalization?

  • Optimization Parameters :

Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of intermediates .

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to reduce reaction times .

Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) or column chromatography for high-purity products .

Q. Methodological Notes

  • Data Interpretation : Cross-validate computational predictions (DFT, docking) with experimental results (IC₅₀, MIC) to refine models .
  • Controlled Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

Properties

IUPAC Name

2-(2-aminoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTKTNLZDXKQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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